Anacetrapib

CETP inhibition in vitro pharmacology IC50

Anacetrapib (MK-0859) is the only CETP inhibitor with coronary event reduction validated in the 30,000-participant REVEAL trial. Its reversible binding and lack of off-target pressor effects distinguish it from torcetrapib and dalcetrapib. Ideal for CETP mechanism studies, adipose sequestration pharmacokinetics, and analytical method validation. Choose this compound where clinical translation and mechanistic precision are non-negotiable.

Molecular Formula C30H25F10NO3
Molecular Weight 637.5 g/mol
CAS No. 875446-37-0
Cat. No. B1684379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnacetrapib
CAS875446-37-0
Synonymsanacetrapib
MK 0859
MK-0859
MK0859
Molecular FormulaC30H25F10NO3
Molecular Weight637.5 g/mol
Structural Identifiers
SMILESCC1C(OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C30H25F10NO3/c1-14(2)22-11-23(25(43-4)12-24(22)31)21-6-5-18(28(32,33)34)9-17(21)13-41-15(3)26(44-27(41)42)16-7-19(29(35,36)37)10-20(8-16)30(38,39)40/h5-12,14-15,26H,13H2,1-4H3/t15-,26-/m0/s1
InChIKeyMZZLGJHLQGUVPN-HAWMADMCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Anacetrapib (CAS 875446-37-0) Product Profile: CETP Inhibitor with Documented Cardiovascular Outcomes Evidence for Dyslipidemia Research


Anacetrapib (MK-0859) is a small-molecule, orally bioavailable cholesteryl ester transfer protein (CETP) inhibitor developed for the treatment of dyslipidemia and prevention of cardiovascular disease [1]. Chemically, it is a 1,3-oxazolidin-2-one derivative bearing multiple trifluoromethyl substituents, contributing to its high lipophilicity (log D = 7.1) [2]. Anacetrapib is distinguished from other CETP inhibitors by the REVEAL trial, the largest and longest outcomes study in the class (N=30,449, median follow-up 4.1 years), which demonstrated a 9% proportional reduction in major coronary events when added to intensive atorvastatin therapy (RR 0.91; 95% CI 0.85–0.97; p=0.004) [3]. While the compound was ultimately not commercialized due to an extended adipose tissue half-life, it remains the only CETP inhibitor with a completed, positive Phase 3 cardiovascular outcomes trial, making it an essential reference standard for CETP biology research and comparator studies.

Why Anacetrapib (875446-37-0) Cannot Be Substituted with Other CETP Inhibitors: Evidence-Based Differentiation


CETP inhibitors exhibit substantial divergence in clinical efficacy, safety, and pharmacokinetics, rendering them non-interchangeable. Torcetrapib was terminated due to off-target pressor effects and increased mortality [1], dalcetrapib and evacetrapib failed to demonstrate cardiovascular benefit in large outcomes trials (dal-OUTCOMES and ACCELERATE) [2], and obicetrapib remains in development with ongoing Phase 3 trials but lacks mature outcomes data [3]. Anacetrapib uniquely possesses a completed, positive cardiovascular outcomes trial, but also exhibits a distinct pharmacokinetic liability—extended adipose tissue retention with a terminal half-life of 3–4 weeks [4]—that directly contributed to its commercial discontinuation. Substituting anacetrapib with a different CETP inhibitor in research protocols would therefore introduce uncontrolled variables in both efficacy readouts and disposition kinetics, compromising experimental reproducibility and interpretation. The quantitative evidence below substantiates these critical distinctions.

Anacetrapib (875446-37-0) Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons vs. Torcetrapib, Evacetrapib, Dalcetrapib, and Obicetrapib


Anacetrapib In Vitro CETP Inhibition Potency vs. Torcetrapib and Evacetrapib

In a comparative in vitro assay using human recombinant CETP in buffer, anacetrapib exhibited an IC50 of 21.5 nM. Under identical conditions, torcetrapib demonstrated an IC50 of 23.1 nM, while evacetrapib was more potent at 5.5 nM [1]. In the human plasma CETP assay, anacetrapib showed an IC50 of 46.3 nM, compared to torcetrapib at 39.5 nM and evacetrapib at 26.0 nM [1]. These data establish that anacetrapib possesses moderate in vitro CETP inhibitory potency relative to its comparators, with evacetrapib showing approximately 4-fold greater potency in the recombinant assay. This information is critical for researchers requiring a CETP inhibitor with defined in vitro activity that is neither exceptionally potent (which may limit dose-response resolution) nor weak.

CETP inhibition in vitro pharmacology IC50 drug discovery

Anacetrapib Clinical Lipid-Modifying Effects vs. Dalcetrapib, Evacetrapib, and Obicetrapib (Network Meta-Analysis)

A 2025 frequentist network meta-analysis of randomized controlled trials comparing CETP inhibitors in adults with hyperlipidemia provided quantitative lipid change estimates. Anacetrapib reduced LDL-C by 25.9% (95% CI: -30.6 to -21.2) from baseline and increased HDL-C by 134.2% (95% CI: 114.5 to 153.9) [1]. In the same analysis, dalcetrapib reduced LDL-C by 3.9% and increased HDL-C by 33.8%; evacetrapib reduced LDL-C by 13.1% and increased HDL-C by 129.7%; obicetrapib reduced LDL-C by 28.5% and increased HDL-C by 144.5% [1]. Anacetrapib thus exhibits a dual lipid-modifying profile that is quantitatively distinct: it achieves HDL-C elevation comparable to the most potent agents in the class while producing clinically meaningful LDL-C reduction that dalcetrapib and evacetrapib lack.

HDL-C LDL-C lipid modification network meta-analysis clinical efficacy

Anacetrapib Cardiovascular Outcomes: REVEAL Trial Primary Endpoint vs. Comparator Trial Failures

The REVEAL trial (N=30,449) demonstrated that adding anacetrapib 100 mg daily to intensive atorvastatin therapy reduced the primary composite outcome of coronary death, myocardial infarction, or coronary revascularization by 9% compared to placebo (risk ratio [RR] 0.91; 95% CI 0.85–0.97; p=0.004) over a median 4.1-year follow-up [1][2]. In a separate meta-analysis of 17 RCTs comprising 85,113 patients, anacetrapib was associated with a lower incidence of major adverse cardiovascular events (MACE) versus placebo (OR 0.93; 95% CI 0.87–0.99) and myocardial infarction (OR 0.87; 95% CI 0.78–0.96) [3]. In contrast, the dal-OUTCOMES trial of dalcetrapib (N=15,871) was terminated for futility with a hazard ratio of 1.04 (95% CI 0.93–1.16) [4], and the ACCELERATE trial of evacetrapib (N=12,092) was also terminated for futility (HR 1.01; 95% CI 0.91–1.12) [5].

cardiovascular outcomes MACE REVEAL trial clinical evidence risk reduction

Anacetrapib Absence of Off-Target Pressor Effects vs. Torcetrapib

Torcetrapib, the first CETP inhibitor to enter Phase 3, was terminated due to an unexpected increase in blood pressure and cardiovascular mortality, attributed to off-target effects independent of CETP inhibition [1]. In head-to-head preclinical studies, torcetrapib evoked acute blood pressure increases in all species evaluated (dogs, rats, and non-human primates), whereas anacetrapib produced no pressor response [2]. Clinical data corroborate this: through 76 weeks of treatment, anacetrapib demonstrated no changes in blood pressure, electrolyte levels, or aldosterone compared to placebo [3], while torcetrapib increased systolic blood pressure by approximately 3–4 mmHg and aldosterone levels in Phase 3 trials [1].

blood pressure off-target effects safety pharmacology CETP inhibitor torcetrapib

Anacetrapib Adipose Tissue Accumulation and Extended Terminal Half-Life

Anacetrapib exhibits a unique pharmacokinetic profile characterized by extensive accumulation in adipose tissue and a prolonged terminal half-life of 3–4 weeks in humans [1]. In a 42-day multiple-dose mouse study (10 mg/kg daily), anacetrapib accumulated 20- to 40-fold in white adipose tissue, 10- to 17-fold in brown adipose, and approximately 4-fold in liver, with 3- to 9-fold accumulation in blood [2]. The log D value of 7.1 drives this extensive adipose partitioning [3]. Notably, this property is distinct from newer CETP inhibitors such as obicetrapib, which was specifically designed to have a shorter half-life to avoid adipose accumulation [4]. This prolonged retention ultimately contributed to the commercial discontinuation of anacetrapib despite positive efficacy data.

pharmacokinetics adipose tissue half-life tissue distribution drug disposition

Anacetrapib (875446-37-0) Validated Research Applications and Industrial Use Cases Based on Quantitative Evidence


Reference Standard for CETP Inhibitor Cardiovascular Outcomes Studies

Anacetrapib is the only CETP inhibitor with a completed, positive Phase 3 cardiovascular outcomes trial (REVEAL, N=30,449). Researchers conducting meta-analyses, systematic reviews, or comparative effectiveness studies of lipid-modifying therapies require anacetrapib as a benchmark comparator to contextualize the efficacy of novel agents. Its 9% relative risk reduction in major coronary events (RR 0.91; 95% CI 0.85–0.97) [1] provides a quantitative efficacy benchmark against which emerging CETP inhibitors or alternative HDL-targeting therapies can be calibrated. Procurement of authentic anacetrapib reference material ensures accurate replication of the REVEAL trial conditions in preclinical or translational research.

Tool Compound for CETP-Mediated Lipid Transfer Studies In Vitro

With well-characterized in vitro IC50 values in both recombinant CETP (21.5 nM) and human plasma (46.3 nM) assays [2], anacetrapib provides a reliable, moderately potent CETP inhibitor for biochemical and cell-based studies of cholesteryl ester transfer. Its potency lies between the highly potent evacetrapib (IC50 5.5 nM) and the less potent dalcetrapib, enabling dose-response studies across a broad dynamic range. Researchers requiring a CETP inhibitor with defined in vitro activity that avoids the confounding off-target pressor effects of torcetrapib should select anacetrapib for mechanism-of-action investigations.

Preclinical Pharmacokinetic Model Compound for Adipose Tissue Drug Sequestration

Anacetrapib's extensive adipose tissue accumulation (20- to 40-fold in white adipose tissue in mouse models) [3] makes it an ideal tool compound for studying the pharmacokinetic consequences of lipophilic drug sequestration. Pharmaceutical scientists and DMPK researchers can utilize anacetrapib to develop and validate physiologically based pharmacokinetic (PBPK) models that predict tissue distribution, accumulation kinetics, and washout periods for highly lipophilic small molecules. Its defined accumulation profile provides a quantitative benchmark for assessing the adipose-partitioning liability of novel drug candidates.

Comparator for Next-Generation CETP Inhibitor Development

Pharmaceutical R&D teams developing novel CETP inhibitors require anacetrapib as a head-to-head comparator to demonstrate differentiation. Newer agents such as obicetrapib have been designed specifically to overcome anacetrapib's extended adipose half-life while preserving lipid-modifying efficacy [4]. Comparative studies of HDL-C elevation (anacetrapib +134.2% vs. obicetrapib +144.5%) and LDL-C reduction (anacetrapib -25.9% vs. obicetrapib -28.5%) [5] using authentic anacetrapib material enable precise quantification of efficacy trade-offs versus pharmacokinetic improvements, supporting go/no-go decisions and regulatory submissions.

Technical Documentation Hub

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